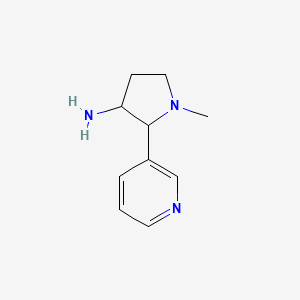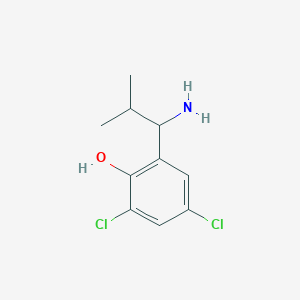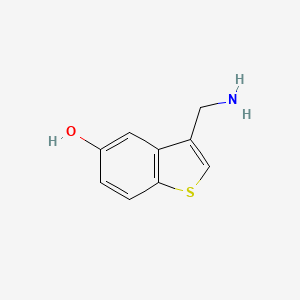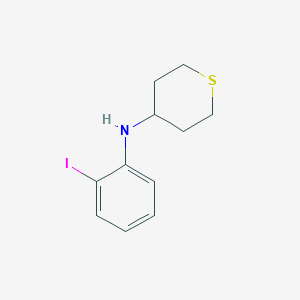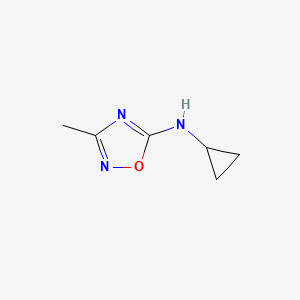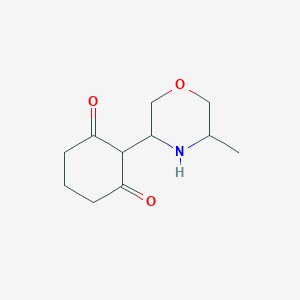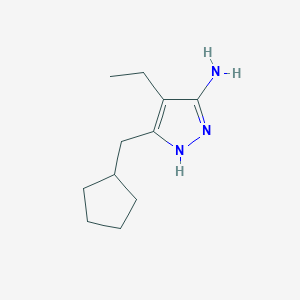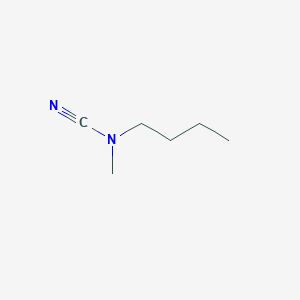
Butyl(cyano)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(cyano)methylamine is an organic compound that features both an amine group and a cyano group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl(cyano)methylamine can be synthesized through several methods. One common approach involves the cyanoacetylation of butylamine. This reaction typically involves the treatment of butylamine with an alkyl cyanoacetate under specific conditions to yield the desired product . Another method includes the reductive amination of butyl cyanide with formaldehyde and hydrogen in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(cyano)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the cyano group.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions involving the amine group.
Major Products
The major products formed from these reactions include oximes, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl(cyano)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines and nitriles.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with amine functionalities.
Industry: This compound is utilized in the production of polymers and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of butyl(cyano)methylamine involves its ability to act as a nucleophile due to the presence of the amine group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic species. The cyano group can also undergo reduction or substitution, further expanding the compound’s reactivity and utility in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler amine with a single carbon chain.
Ethylamine: Similar to methylamine but with a two-carbon chain.
Butylamine: Lacks the cyano group but has a similar butyl chain.
Cyanoacetamide: Contains a cyano group but differs in its amide functionality
Uniqueness
Butyl(cyano)methylamine is unique due to the combination of its amine and cyano functionalities, which provide a versatile platform for various chemical transformations. This dual functionality allows it to participate in a wider range of reactions compared to simpler amines or nitriles, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C6H12N2 |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
butyl(methyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-3-4-5-8(2)6-7/h3-5H2,1-2H3 |
Clave InChI |
VLRMFQDUMPBVOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


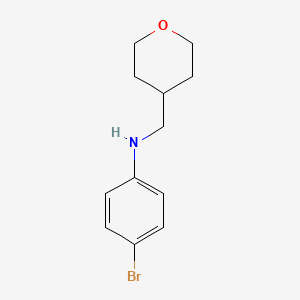
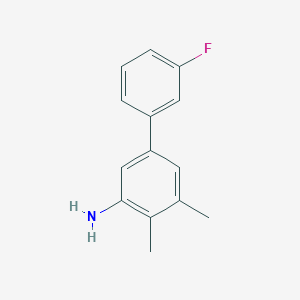
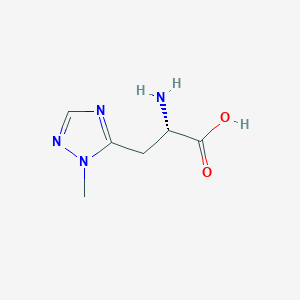
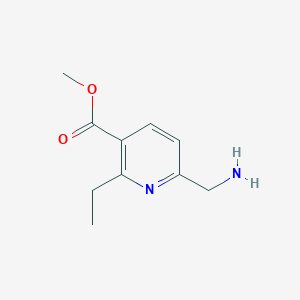
![4-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13314838.png)
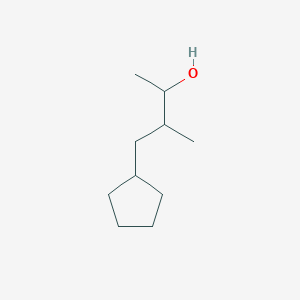
![2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol](/img/structure/B13314855.png)
